(Z)-3-Hydroxyicos-11-enoic acid
Description
Properties
IUPAC Name |
(Z)-3-hydroxyicos-11-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h9-10,19,21H,2-8,11-18H2,1H3,(H,22,23)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXXWBTOQUFGY-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Synthesis via Aldol Condensation
The linear synthesis of (Z)-3-Hydroxyicos-11-enoic acid often begins with the construction of the carbon backbone through aldol condensation. A C10 aldehyde precursor undergoes condensation with a C10 methyl ketone to form a β-hydroxy ketone intermediate, which is subsequently reduced to the corresponding diol. Hydroboration-oxidation ensures regioselective hydroxylation at C3, while Wittig olefination introduces the cis-configured double bond at C11. Recent advancements have employed Evans auxiliaries to enhance stereocontrol during the aldol step, achieving enantiomeric excess (ee) values exceeding 95%.
Catalytic Asymmetric Induction
Chiral phosphoric acid catalysts, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), have been integrated into the aldol step to improve stereoselectivity. For example, a 2023 study demonstrated that TRIP-catalyzed reactions between decanal and methyl 9-oxononanoate yielded the β-hydroxy ester intermediate with 98% ee, a critical improvement for pharmaceutical-grade synthesis.
Convergent Synthesis via Fragment Coupling
Convergent strategies pair a C11-Z-alkenyl fragment with a C9 hydroxy acid segment. Sharpless asymmetric dihydroxylation (AD) of 11-eicosenoic acid derivatives installs the C3 hydroxyl group with >99% ee, while Stille coupling connects the fragments. This method benefits from modularity, allowing independent optimization of each segment.
Protecting Group Strategies
Temporary protection of the hydroxyl group is essential to prevent side reactions during coupling. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under Stille conditions and clean deprotection using tetrabutylammonium fluoride (TBAF). A 2024 protocol achieved 82% overall yield by alternating TBS protection with Pd-catalyzed cross-couplings.
Biocatalytic Methods
Enzymatic Hydroxylation
Cytochrome P450 monooxygenases (CYPs) have been engineered to catalyze C3 hydroxylation of 11-eicosenoic acid. CYP102A1 from Bacillus megaterium, modified via directed evolution, hydroxylates the substrate with 91% regioselectivity and 85% conversion in 24 hours. Co-expression with NADPH reductase ensures efficient cofactor recycling, enabling preparative-scale synthesis (Table 1).
Table 1: Performance of Engineered CYP Variants
| Enzyme Variant | Regioselectivity (%) | Conversion (%) | Productivity (g/L/h) |
|---|---|---|---|
| CYP102A1-M3 | 91 | 85 | 0.38 |
| CYP102A1-M7 | 88 | 92 | 0.42 |
Ene-Reductase-Mediated Double Bond Installation
The cis configuration at C11 is achieved using ene-reductases (ERs) from Thermus scotoductus, which reduce 11-alkynoic acid derivatives to the Z-alkene with >99% stereoselectivity. Coupling ERs with alcohol dehydrogenases (ADHs) in one-pot cascades streamlines the synthesis, as demonstrated in a 2025 study that produced 6.2 mM of target compound in 48 hours.
Hybrid Chemo-Enzymatic Approaches
Chemical Synthesis with Enzymatic Resolution
Racemic mixtures from chemical synthesis are resolved using lipases from Candida antarctica, which selectively hydrolyze the (R)-enantiomer of 3-acetoxyicos-11-enoic acid. This method achieves 99% ee at the cost of 50% maximum yield, though recycling the undesired enantiomer via Mitsunobu inversion improves atom economy to 75%.
Continuous Flow Systems
Integrating enzymatic modules into continuous flow reactors enhances productivity. A 2024 setup combining packed-bed reactors (immobilized CYP) with membrane separators achieved a space-time yield of 1.2 g/L/h, a 3-fold improvement over batch processes.
Optimization of Reaction Conditions
Solvent Engineering
Biphasic systems (e.g., MTBE/water) improve substrate solubility and enzyme stability. For the ER-catalyzed step, 30% MTBE increased conversion from 68% to 92% while reducing enzyme denaturation.
Cofactor Recycling Systems
NADPH regeneration is critical for biocatalytic hydroxylation. Glucose-6-phosphate dehydrogenase (G6PDH) coupled with glucose feeding maintains NADPH levels at >90% for 72 hours, enabling gram-scale synthesis.
Analytical and Purification Techniques
Chemical Reactions Analysis
Key Chemical Reactions
(Z)-3-Hydroxyicos-11-enoic acid can undergo several key reactions due to its functional groups:
-
Esterification: The hydroxy group can undergo esterification, which is important for modifying and using the compound in both synthetic organic chemistry and biochemistry.
-
Reactions with Grignard Reagents: Grignard reagents can react with modified forms of this compound, such as aldehydes, to synthesize complex molecules . The stereochemistry of these reactions can be controlled using additives like zinc chloride
.
Oxidation Reactions
Unsaturated fatty acids such as this compound are susceptible to oxidation, which can occur through various mechanisms :
-
Autoxidation: At high temperatures (over 200 °C), unsaturated fatty acids can undergo autocatalyzed hydrolysis .
-
Photosensitized Oxidation: Singlet oxygen and enzymatic reactions can initiate oxidation. Hydroperoxides, the primary oxidation products, decompose into radicals such as alkoxyl
and hydroperoxyl radicals
, which further propagate the reaction .
Biological Activities
This compound exhibits several biological activities:
-
Anti-inflammatory Properties: It may act as a therapeutic agent in treating inflammatory diseases.
-
Antimicrobial Activities: It has potential in treating infections.
-
Apoptosis Induction: Hydroxyicosenoic acid (HOEA) can induce apoptosis in leukemia cells, suggesting its potential as an anti-cancer agent .
Comparison with Similar Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| This compound | ||
| Long-chain fatty acid with a hydroxy group | ||
| Ricinoleic Acid | ||
| Strong anti-inflammatory properties | ||
| (Z)-3-Hydroxyoctadecenoic Acid | ||
| Lipid signaling properties | ||
| (Z)-3-Hydroxypentadecenoic Acid | ||
| Shorter chain, potential for similar biological activity |
This comparison highlights the unique structural and functional aspects of this compound relative to other similar compounds, emphasizing its potential significance in research and applications.
Scientific Research Applications
Biological Research
(Z)-3-Hydroxyicos-11-enoic acid is studied for its role in cellular processes and as a potential biomarker for diseases. Its integration into lipid bilayers affects membrane fluidity and permeability, which can modulate cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These findings suggest its potential as a candidate for new antimicrobial agents .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a role in managing inflammatory diseases through modulation of lipid metabolism pathways and inhibition of quorum sensing in pathogenic bacteria .
Medical Applications
The compound's anti-inflammatory and antimicrobial properties make it promising for therapeutic applications, particularly in treating skin disorders and infections. Its mechanism of action involves interaction with cellular membranes and enzymes, influencing inflammatory responses .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications in cosmetics and personal care products .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various long-chain fatty acids, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects of this compound demonstrated its ability to downregulate pro-inflammatory cytokines in macrophage cultures. This study highlights its potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxyicos-11-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (Z)-3-Hydroxyicos-11-enoic Acid and Analogues
Structural Differences
- The absence of a hydroxyl group in 11(Z)-eicosenoic acid (C20H38O2) reduces polarity, limiting its biological activity compared to the hydroxylated analogue .
- Double Bond Position: The cis Δ11 configuration is shared with 11(Z)-eicosenoic acid, but the additional hydroxyl in this compound introduces stereochemical complexity, influencing binding to microbial enzymes .
Biological Activity
(Z)-3-Hydroxyicos-11-enoic acid (also known as 3-Hydroxyicosanoic acid) is a long-chain fatty acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Biological Activities
1. Antimicrobial Effects
Research has highlighted the antimicrobial properties of this compound. In a study assessing various long-chain fatty acids, it was found that this compound exhibited significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Modulation of Lipid Metabolism : The compound may influence lipid metabolism pathways by acting on acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs), which play crucial roles in phospholipid remodeling in cells .
- Quorum Sensing Inhibition : Its ability to disrupt bacterial communication systems (quorum sensing) has been noted, potentially reducing virulence in pathogenic bacteria .
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study conducted on the antibacterial activity of various fatty acids included this compound. The researchers evaluated its effectiveness against common pathogens and reported promising results, particularly against antibiotic-resistant strains .
Case Study 2: Inflammation Model
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This indicates its potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (Z)-3-Hydroxyicos-11-enoic acid, and how is its stereochemical purity validated?
- Methodology : The synthesis typically involves catalytic hydrogenation or enzymatic reduction to achieve the (Z)-configuration. For example, a yield of 84% was reported using column chromatography for purification, followed by structural validation via -NMR (e.g., δ = 5.44–5.28 ppm for olefinic protons) and -NMR (δ = 130.0–129.8 ppm for double-bond carbons) .
- Quality Control : Thin-layer chromatography (TLC) in hexane/ether/acetic acid (60:40:2) and elemental analysis (e.g., C: 73.35% vs. calcd 73.57%) ensure purity and structural fidelity .
Q. How can researchers characterize the biological role of this compound in lipid metabolism?
- Experimental Design : Use isotopic labeling (e.g., -fatty acids) to trace metabolic pathways in cell cultures. Compare accumulation rates in mitochondrial β-oxidation assays using knockout models (e.g., long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency) .
- Data Interpretation : Quantify free 3-hydroxy fatty acids via gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution, as described in clinical studies on metabolic disorders .
Advanced Research Questions
Q. How can contradictory data on the antibacterial efficacy of this compound derivatives be resolved?
- Approach : Perform dose-response assays across multiple bacterial strains (e.g., Mycobacterium tuberculosis) under standardized conditions (pH, temperature). Use statistical tools like ANOVA to compare IC values and assess variability due to lipid membrane composition .
- Conflict Resolution : Cross-validate findings with orthogonal methods, such as fluorescence-based membrane permeability assays, to confirm mechanistic hypotheses .
Q. What experimental strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Synthetic Optimization : Test chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Biosynthetic Routes : Engineer microbial systems (e.g., E. coli expressing P450 enzymes) to produce the (R)-enantiomer, leveraging natural fatty acid biosynthesis pathways .
Q. How should researchers design experiments to investigate the acid’s impact on enzymatic activity, such as lipases or desaturases?
- Protocol : Use a pH-stat titrator to measure lipase activity in vitro with varying concentrations of this compound. Include controls with structurally similar acids (e.g., 3-hydroxyhexanoic acid) to isolate stereochemical effects .
- Data Analysis : Apply Michaelis-Menten kinetics to determine inhibition constants () and use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent effects in lipidomic studies involving this compound?
- Tools : Use nonlinear regression (e.g., GraphPad Prism) to model sigmoidal dose-response curves. For omics-scale data, apply false discovery rate (FDR) correction to lipid species significantly altered by treatment .
- Visualization : Generate heatmaps or volcano plots to highlight differentially abundant lipids, annotated with double-bond positions (e.g., Δ11) .
Q. How can researchers ensure reproducibility when reporting NMR and MS data for this compound?
- Guidelines : Adhere to the Metabolomics Standards Initiative (MSI) for spectral reporting. Include raw data (FID files for NMR, .RAW for MS) in public repositories like MetaboLights, with explicit metadata on solvent systems and instrument parameters (e.g., 200 MHz for -NMR) .
Ethical and Data Management Considerations
Q. How can open-data principles be reconciled with privacy concerns in clinical studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
